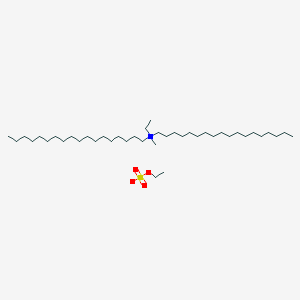

Ethylmethyldi(octadecyl)ammonium ethyl sulphate

Description

BenchChem offers high-quality Ethylmethyldi(octadecyl)ammonium ethyl sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylmethyldi(octadecyl)ammonium ethyl sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl-methyl-dioctadecylazanium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H82N.C2H6O4S/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40(4,7-3)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;1-2-6-7(3,4)5/h5-39H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFPMLHJBJMKPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H87NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065058 | |

| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-14-0 | |

| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10378-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmethyldi(octadecyl)ammonium ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Steric Hindrance of Dialkyl Quaternary Ammonium Salts

Executive Summary

Dialkyl quaternary ammonium salts (quats)—exemplified by compounds like Didecyldimethylammonium chloride (DDAC) or Distearyldimethylammonium chloride (DSDMAC)—occupy a critical niche in surfactant chemistry. Unlike their monoalkyl counterparts, which act primarily as micelle-forming antiseptics, dialkyl quats possess a unique packing parameter (

This guide dissects the interplay between steric hindrance and the physicochemical behavior of dialkyl quats. We examine how steric crowding at the nitrogen center creates a kinetic barrier during synthesis (Menshutkin reaction) while simultaneously governing thermodynamic stability (Hofmann elimination) and functional accessibility in catalytic cycles.

Molecular Architecture: The Steric Wedge

The efficacy of a dialkyl quat is defined by the geometry of its head group relative to its tail volume. In a tetra-coordinate nitrogen system, the four substituents adopt a tetrahedral geometry. However, the introduction of two long alkyl chains (

The Packing Parameter ( )

The steric influence of the dialkyl chains is best quantified by the critical packing parameter:

- = Volume of the hydrophobic tails.

- = Optimal surface area of the polar head group (sterically limited by the methyl groups).

- = Critical chain length.

| Quat Type | Steric Profile | Packing Parameter ( | Structure Formed |

| Monoalkyl (e.g., CTAB) | Low steric bulk | Spherical Micelles | |

| Dialkyl (e.g., DDAC) | High steric bulk (Wedge) | Vesicles / Bilayers | |

| Tri/Tetraalkyl | Extreme steric shielding | Inverted Micelles |

Application Insight: The "double-tail" steric bulk prevents tight curvature. This is why dialkyl quats are the standard for liposomal drug delivery (e.g., DOTAP) and fabric softeners , where bilayer sheets deposit onto fibers, providing lubricity.

Synthesis Kinetics: Overcoming the "Steric Hill"

The primary synthetic route for dialkyl quats is the Menshutkin Reaction (nucleophilic substitution of a tertiary amine with an alkyl halide). However, the second alkyl chain introduces significant steric drag.

The Kinetic Challenge

In an

-

Reaction:

-

Steric Retardation: As the branching or chain length of the amine increases, the rate constant (

) drops exponentially. The "cone angle" of the existing alkyl groups shields the nitrogen lone pair.

Solvent Effects & Protocol Adjustments

Standard non-polar solvents often fail for hindered dialkyl synthesis because the transition state involves charge separation (formation of the cation/anion pair).

-

Polar Aprotic Solvents (DMSO, Acetonitrile): These stabilize the transition state dipole without solvating the nucleophile too strongly, accelerating the reaction.

-

Leaving Group: For sterically hindered targets, Iodide (

) is preferred over Chloride (

Visualization: The Menshutkin Steric Filter

The following diagram illustrates the decision logic for synthesizing sterically hindered quats.

Figure 1: Kinetic decision tree for Menshutkin synthesis based on steric hindrance of the amine precursor.

Stability: The Hofmann Elimination Threat

While steric bulk stabilizes the quat against nucleophilic attack, it destabilizes it thermally via Hofmann Elimination .

Mechanism of Degradation

In the presence of a base (or at high temperatures), a quaternary ammonium salt can degrade into a tertiary amine and an alkene.[1]

-

Steric Driver: The bulky quaternary head group is a poor leaving group.[2] However, its immense size creates steric strain. To relieve this, the molecule sacrifices a

-hydrogen. -

Regioselectivity: Unlike Zaitsev elimination (which favors the most substituted alkene), Hofmann elimination favors the least substituted alkene .[1][2][3]

-

Reason: The bulky head group blocks the base from accessing internal protons. The base grabs the most accessible (terminal) proton.

-

Critical Implication: In high-temperature applications (e.g., melt processing of polymers), dialkyl quats with ethyl or propyl chains are less stable than those with methyl head groups, as the

Functional Efficacy: Sterics in Action

Phase Transfer Catalysis (PTC)

In PTC, the quat transports an anion from an aqueous phase to an organic phase.[4][5]

-

Accessibility vs. Lipophilicity:

-

Too Little Sterics (Tetramethyl): The cation is too hydrophilic; it stays in the water.

-

Optimal Sterics (Tetrabutyl/Trioctyl): The cation is lipophilic enough to enter the organic phase.[4] The bulky alkyl chains prevent the anion from forming a tight ion pair with the nitrogen ("Naked Anion" effect), increasing reactivity.

-

Too Much Sterics: If the chains are too rigid or branched, they may sterically hinder the approach of the substrate to the active anion.

-

Antimicrobial Action

Dialkyl quats (e.g., DDAC) act by disrupting cell membranes.

-

The "Cut-Off" Effect: Chain lengths beyond C14 often show reduced activity.[6]

-

Steric Shielding: If the head group is too bulky (e.g., replacing methyls with benzyls or ethyls), the positive charge density is effectively "smeared" or shielded. This reduces the electrostatic attraction to the negatively charged bacterial cell wall, lowering potency.

Experimental Protocols

Protocol A: High-Pressure Synthesis of Sterically Hindered Dialkyl Quats

For the synthesis of N,N-didecyl-N,N-dimethylammonium iodide.

Reagents:

-

N,N-Dimethyldecylamine (1.0 eq)

-

1-Iododecane (1.2 eq) [Use Iodide for faster kinetics]

-

Solvent: Acetonitrile (Dry, HPLC grade)

Workflow:

-

Dissolution: Dissolve 10 mmol of amine in 20 mL Acetonitrile under

atmosphere. -

Addition: Add 1-Iododecane dropwise.

-

Thermal Activation:

-

Standard: Reflux at 82°C for 48 hours.

-

Accelerated (Steric Compensation): Seal in a pressure tube (Q-tube or autoclave). Heat to 110°C for 12 hours. (Higher temp overcomes the steric activation energy barrier).

-

-

Purification:

-

Evaporate solvent in vacuo.

-

Recrystallize from Ethyl Acetate/Hexane (1:1). Note: Dialkyl quats are often waxy; cold crystallization (-20°C) is required.

-

-

Validation: Check for disappearance of amine peak in TLC/NMR.

Protocol B: Assessing Steric Stability (Hofmann Stress Test)

Workflow:

-

Dissolve Quat (1g) in 10% NaOH solution.

-

Heat to 100°C for 4 hours.

-

Extract organics with hexane.

-

GC-MS Analysis: Look for the formation of 1-decene (Hofmann product) and N,N-dimethyldecylamine .

-

Interpretation: High levels of alkene indicate poor thermal/steric stability.

-

Visualizing the Degradation Pathway

The following diagram details the steric clash that forces the Hofmann elimination pathway.

Figure 2: Mechanism of Hofmann Elimination driven by steric crowding at the quaternary center.

References

-

Allen, M. (2025). Hofmann Elimination Reaction: Mechanism & Applications. Allen Institute. 1[4][7]

-

Dalal Institute. (2023). Phase Transfer Catalysis: Mechanisms and Applications. Dalal Institute. 5

-

Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research. 8

-

Schleicher, J. (2018). Kinetics and Solvent Effects in the Synthesis of Ionic Liquids. KU ScholarWorks. 7

-

BenchChem. (2025).[4] Phase-Transfer Catalysis with Quaternary Ammonium Salts: Troubleshooting & Optimization. BenchChem Technical Support. 4

Sources

- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. (PDF) Antimicrobial activity of quaternary ammonium salts: structure-activity relationship [academia.edu]

Core Topic: Elucidating the Aggregation Behavior of Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate Through Critical Micelle Concentration (CMC) Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the Critical Micelle Concentration (CMC) of ethylmethyldi(octadecyl)ammonium ethyl sulphate. As a double-chained cationic surfactant, this molecule holds significant promise in advanced applications, including the formulation of vesicles and nanocarriers for drug delivery. Given the absence of readily available CMC data in public literature for this specific compound, this document serves as a foundational guide for researchers, empowering them to empirically determine this crucial parameter. We will explore the underlying principles of micellization, detail robust experimental protocols, and discuss the key factors that modulate surfactant self-assembly.

Introduction: The Imperative of the Critical Micelle Concentration

Surfactants are amphiphilic molecules that, in aqueous solutions, exhibit two fundamental behaviors: adsorption at interfaces and self-assembly into supramolecular structures. Below a certain concentration, surfactant monomers primarily migrate to surfaces, reducing the surface tension. However, once the surface is saturated, a remarkable transition occurs: the monomers begin to aggregate in the bulk solution to form organized structures, most commonly micelles. The concentration at which this spontaneous self-assembly begins is known as the Critical Micelle Concentration (CMC).[1][2]

For drug development professionals, the CMC is not merely a physical chemistry curiosity; it is a critical formulation parameter.[3] Micelles act as nanoscale solubilization reservoirs for hydrophobic active pharmaceutical ingredients (APIs), enhancing their bioavailability. The stability, size, and loading capacity of these drug delivery vehicles are intrinsically tied to the CMC. Therefore, its accurate determination is a cornerstone of rational formulation design. Ethylmethyldi(octadecyl)ammonium ethyl sulphate, with its two long hydrophobic octadecyl chains, is structurally predisposed to form bilayer structures like vesicles, making the study of its aggregation behavior particularly relevant.[4][5]

Physicochemical Profile and Structural Considerations

While specific experimental data for ethylmethyldi(octadecyl)ammonium ethyl sulphate is sparse, we can infer its properties based on its structure and related compounds.

| Property | Value / Description | Source |

| Chemical Name | N-Ethyl-N,N-dimethyl-N,N-dioctadecylammonium ethyl sulphate | Inferred from Topic |

| Classification | Double-Chained Cationic Quaternary Ammonium Surfactant | [6] |

| Inferred Structure | A quaternary nitrogen atom bonded to one ethyl group, one methyl group, and two octadecyl (C18) chains, with an ethyl sulphate counter-ion. | - |

| Expected Behavior | Due to its two long alkyl chains, it is expected to have a very low CMC and a strong tendency to form vesicles or lamellar phases in aqueous solutions. | [4][5] |

| Critical Micelle Concentration (CMC) | To be determined empirically. This guide provides the necessary protocols. | - |

Core Methodologies for CMC Determination

The CMC is identified by detecting an abrupt change in a physical property of the surfactant solution as a function of concentration.[3][7] We present three robust, field-proven methods suitable for an ionic surfactant like the one .

Conductometry: Leveraging Ionic Properties

Expertise & Causality: This method is ideal for ionic surfactants.[3][8] Below the CMC, the surfactant behaves as a strong electrolyte, and the solution's conductivity increases linearly with the concentration of free-moving ions. When micelles form, the individual surfactant cations aggregate. While the micelle itself is charged, its mobility is significantly lower than that of the individual ions. Furthermore, a fraction of the counter-ions (ethyl sulphate) becomes associated with the micelle, further reducing the number of free charge carriers per surfactant molecule. This leads to a distinct and sharp decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear segments marks the CMC.[3]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of ethylmethyldi(octadecyl)ammonium ethyl sulphate in high-purity, deionized water (conductivity < 1 µS/cm).

-

Serial Dilutions: Prepare a series of at least 15-20 dilutions spanning the expected CMC range. For a double-chained surfactant, this range will be very low, likely in the micromolar to low millimolar range.

-

Equilibration & Measurement: Allow each solution to reach thermal equilibrium in a constant temperature water bath (e.g., 25°C ± 0.1°C). Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Data Plotting: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

CMC Determination: Identify the two linear regions in the plot. The concentration at the intersection of the regression lines for these two regions is the CMC.

Trustworthiness: The protocol is self-validating. The clear, sharp break in the plot provides a non-ambiguous endpoint, making the method highly reproducible and reliable for ionic surfactants.

Caption: Experimental workflow for CMC determination via conductometry.

Surface Tensiometry: Probing the Air-Water Interface

Expertise & Causality: This is a fundamental method for characterizing any surfactant.[8] Surfactant monomers are highly active at the air-water interface, where their hydrophobic tails can escape the aqueous environment. This adsorption lowers the surface tension of the water. As concentration increases, the interface becomes progressively packed with monomers, causing a steep drop in surface tension. At the CMC, the interface becomes saturated. Any further addition of surfactant results in the formation of micelles in the bulk solution rather than further crowding the interface. Consequently, the surface tension remains relatively constant above the CMC.[1][2][8] The CMC is found at the inflection point of the surface tension vs. log(concentration) plot.

Experimental Protocol:

-

Solution Preparation: Prepare a series of solutions as described for conductometry.

-

Instrument Calibration: Calibrate a tensiometer (using a Du Noüy ring or Wilhelmy plate) with high-purity water at a constant temperature.

-

Measurement: Measure the surface tension of each solution, ensuring the ring or plate is thoroughly cleaned between measurements to prevent cross-contamination.

-

Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will show a sharp break. The concentration at this transition point, where the surface tension plateaus, is the CMC.[8]

Fluorescence Probe Spectroscopy: Sensing the Microenvironment

Expertise & Causality: This sensitive technique uses a hydrophobic fluorescent probe, such as pyrene, to detect the formation of the nonpolar micellar core.[7][8] In the polar aqueous environment below the CMC, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the highly hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the micelles. This change in the probe's microenvironment causes distinct changes in its fluorescence spectrum, particularly in the ratio of the first and third vibronic peaks (I₁/I₃). A plot of this ratio against surfactant concentration shows a sigmoidal transition, with the inflection point corresponding to the CMC.[7][8]

Experimental Protocol:

-

Probe & Surfactant Solutions: Prepare a stock solution of pyrene in a volatile solvent like acetone. Prepare surfactant dilutions as in the other methods.

-

Sample Preparation: Add a minuscule, constant aliquot of the pyrene stock to each surfactant dilution. The final pyrene concentration should be very low (~1 µM) to avoid self-quenching. Gently agitate and allow the solvent to evaporate completely.

-

Equilibration: Allow the solutions to equilibrate for several hours in the dark to ensure complete partitioning of the probe.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (e.g., at 334 nm) and record the emission spectrum. Measure the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) peaks.

-

Data Plotting: Plot the intensity ratio I₁/I₃ versus the logarithm of the surfactant concentration.

-

CMC Determination: Fit the data to a sigmoidal (Boltzmann) function. The concentration at the midpoint of the transition is the CMC.

Key Factors Modulating the Critical Micelle Concentration

The CMC is not an absolute constant. It is highly sensitive to the molecular structure of the surfactant and the conditions of the solution. Understanding these relationships is crucial for formulation design.

Caption: Primary factors influencing the CMC of an ionic surfactant.

-

Hydrophobic Chain Length: This is a dominant factor. The addition of hydrophobic groups increases the molecule's unfavorable interaction with water, providing a stronger thermodynamic drive for micellization. For double-chained surfactants like ethylmethyldi(octadecyl)ammonium ethyl sulphate, the two long C18 chains will result in a very low CMC compared to single-chained surfactants.[6]

-

Added Electrolytes: In a formulation buffer containing salts (e.g., PBS), the added ions will shield the electrostatic repulsion between the positively charged quaternary ammonium head groups. This reduces the energetic barrier to aggregation, causing the CMC to decrease significantly.[6]

-

Counter-ion: The ethyl sulphate counter-ion plays a role. Its size, hydration, and ability to bind to the micellar surface influence the net surface charge density, thereby affecting the CMC.

-

Temperature: The effect of temperature is often non-monotonic. For many ionic surfactants, the CMC value passes through a minimum as the temperature is increased. This is due to the complex interplay between changes in water structure and the solubility of the surfactant monomers.

Conclusion

References

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Montenegro, L. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. [Link]

-

Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Department of Physical Chemistry, Faculty of Pharmacy, Comenius University. [Link]

-

Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. (2020). ResearchGate. [Link]

-

Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. (2023). MDPI. [Link]

-

Critical micelle concentration. Wikipedia. [Link]

-

Property of aqueous solution of dioctadecyl dimethyl ammonium chloride. (2025, August 9). ResearchGate. [Link]

-

Dimethyldioctadecylammonium bromide. Wikipedia. [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir. [Link]

-

Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. nanoscience.com [nanoscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Thermodynamic Stability & Degradation Kinetics of Ethyl Sulphate-Based Cationic Surfactants

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of ethyl sulphate (

Part 1: Structural & Thermodynamic Fundamentals

The Ethyl Sulphate Counterion Effect

In cationic surfactants, the counterion dictates the headgroup area (

-

Lattice Energy & Solubility: The larger ionic radius and delocalized charge of

reduce the crystal lattice energy of the surfactant salt. This results in lower Krafft points and significantly higher aqueous solubility , making these surfactants ideal for high-concentration concentrates or cold-process formulations. -

Micellization Thermodynamics: The ethyl group adds a small hydrophobic contribution to the counterion binding. This increases the counterion binding degree (

) compared to chlorides, leading to a lower CMC. The micellization process is entropy-driven (

Comparative Thermodynamic Parameters

The following table summarizes the thermodynamic shift when replacing a Chloride counterion with Ethyl Sulphate for a standard Cetyltrimethylammonium (CTMA) surfactant.

| Parameter | CTMA-Chloride ( | CTMA-Ethyl Sulphate ( | Thermodynamic Driver |

| CMC (mM) | ~0.9 - 1.0 | ~0.6 - 0.8 | Increased hydrophobicity of counterion promotes aggregation. |

| Krafft Point (°C) | ~25°C | < 0°C (often liquid at RT) | Reduced lattice energy ( |

| Counterion Binding ( | 0.6 - 0.7 | 0.7 - 0.8 | Stronger ion-pair association at the micelle surface. |

| Hydrolysis Potential | None (Stable) | Susceptible |

Part 2: Chemical Stability (Hydrolysis Kinetics)

The primary instability mechanism for ethyl sulphate surfactants in aqueous media is the hydrolysis of the anion, not the cation. This reaction is pH-dependent and autocatalytic.

The Hydrolysis Mechanism

The ethyl sulphate anion is a mono-ester of sulfuric acid. In the presence of water, it undergoes hydrolysis to form ethanol and the bisulfate anion (

-

pH Drift: The formation of bisulfate (

) significantly acidifies the solution. As pH drops, the hydrolysis rate can increase (acid catalysis), leading to a runaway destabilization of the formulation. -

Kinetics: The reaction follows pseudo-first-order kinetics at constant pH.

-

Acid Catalysis (pH < 4): Rapid hydrolysis via protonation of the ester oxygen.

-

Base Catalysis (pH > 9): Nucleophilic attack by

on the sulfur or carbon atom. -

Neutral Window (pH 4 - 9): Metastable region with negligible hydrolysis rates at room temperature.

-

Visualization of Degradation Pathways

Caption: Dual degradation pathways. Aqueous instability is driven by anion hydrolysis (left), while thermal instability is driven by cationic Hofmann elimination (right).

Part 3: Thermal Stability Profiles

While the ethyl sulphate anion is chemically reactive in water, the dry salt exhibits robust thermal stability, often exceeding 200°C. However, long-term exposure to heat triggers degradation.

Decomposition Mechanisms

-

Hofmann Elimination (Primary): For surfactants with alkyl chains

containing-

Product:

-Olefin + Tertiary Amine + Ethyl Sulfuric Acid.

-

-

Nucleophilic Substitution (Dealkylation): The ethyl sulphate anion can act as a nucleophile at very high temperatures, attacking the quaternary nitrogen methyl groups (Reverse Menschutkin).

-

Product: Tertiary Amine + Diethyl Sulfate (or Ethyl Methyl Sulfate).

-

Thermal Limits

-

TGA Onset: Typically 230°C - 250°C (dynamic heating at 10°C/min).

-

Isothermal Limit: 150°C for < 24 hours.

-

Processing Warning: Avoid prolonged storage of the melt above 100°C, as trace moisture can trigger hydrolysis, generating acid which then catalyzes thermal degradation.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Characterization (CMC & )

Objective: Determine the Critical Micelle Concentration and Gibbs Free Energy of micellization to validate surfactant purity and thermodynamic behavior.

Methodology:

-

Preparation: Prepare a 50 mM stock solution of the ethyl sulphate surfactant in HPLC-grade water (pH adjusted to 6.0 to prevent hydrolysis).

-

Conductivity Titration:

-

Use a conductivity meter with a flow-through cell (e.g., Mettler Toledo SevenExcellence).

-

Titrate water into the surfactant solution (dilution method) or surfactant into water (concentration method) at 25.0°C ± 0.1°C.

-

Record conductivity (

) vs. concentration (

-

-

Data Analysis:

-

Plot

vs. -

Calculate Degree of Counterion Binding (

), where -

Calculate

:

-

Protocol B: Accelerated Hydrolytic Stability Test

Objective: Quantify the hydrolysis rate of the ethyl sulphate anion to establish shelf-life specifications.

Methodology:

-

Sample Setup: Prepare 1% w/v surfactant solutions in three buffered systems:

-

Acetate Buffer (pH 4.0)

-

Phosphate Buffer (pH 7.0)

-

Borate Buffer (pH 9.0)

-

-

Incubation: Store samples at 40°C (ICH guideline) and 60°C (Accelerated).

-

Monitoring (Ion Chromatography):

-

System: Ion Chromatograph (e.g., Dionex ICS-6000) with a conductivity detector.

-

Column: Anion exchange column (e.g., IonPac AS11-HC).

-

Mobile Phase: KOH gradient.

-

Target: Measure the appearance of the Sulfate/Bisulfate peak (

) and the decrease of the Ethyl Sulphate peak (

-

-

Validation Criteria:

-

Pass: < 5% hydrolysis after 6 months at 40°C/pH 7.

-

Fail: Detectable sulfate increase > 10% or pH shift > 0.5 units.

-

Stability Testing Workflow

Caption: Step-by-step logic for validating ethyl sulphate surfactant stability. Phase 2 is critical for this specific counterion.

References

-

Holbrey, J. D., et al. (2002). "The Phase Behavior of 1-Alkyl-3-methylimidazolium Tetrafluoroborates; Ionic Liquids and Ionic Liquid Crystals." Journal of the Chemical Society, Dalton Transactions. (Context: Fundamental thermal properties of ethyl sulfate salts).

-

Wheeler, J. L., et al. (2017).[2][3] "Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy." Applied Spectroscopy, 71(12).[2][3] (Context: Specific degradation kinetics of the ethyl sulfate anion).

- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. Wiley.

-

Sowmiah, S., et al. (2009). "On the Chemical Stability of Ionic Liquids." Molecules, 14(9), 3780-3813. (Context: Hydrolysis mechanisms of sulfate/phosphate based ionic liquids).

-

European Chemicals Agency (ECHA). (2023). "Registration Dossier: Mecetronium ethylsulphate." (Context: Regulatory stability data and physicochemical properties).

Sources

- 1. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]

- 2. "Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate" by Jason M. Porter, Jeffrey L. Wheeler et al. [scholarsarchive.byu.edu]

- 3. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Interaction Mechanisms of Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate

Topic: Solubility profiles of ethylmethyldi(octadecyl)ammonium ethyl sulphate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers.

Executive Summary & Molecular Architecture

Ethylmethyldi(octadecyl)ammonium ethyl sulphate (often abbreviated as EMDO-EtSO4 or referred to within the broader class of Quaternium ethyl sulfates) represents a specialized class of cationic surfactants. Unlike standard mono-alkyl quaternary ammonium salts (QAS), this molecule possesses a "double-tail" hydrophobic architecture paired with a bulky, organic counterion (ethyl sulphate).

This unique structure dictates a solubility profile that deviates significantly from standard halide quats (e.g., chlorides or bromides). This guide provides a comprehensive analysis of its solvation thermodynamics, practical solubility limits, and experimental characterization protocols.

Structural Definition

-

Cation: Ethyl-methyl-di(octadecyl)ammonium

-

Anion: Ethyl Sulphate

-

Key Feature: The ethyl sulphate anion is softer and more delocalized than a chloride ion, significantly reducing the crystal lattice energy. This depression in lattice energy is the primary driver for its enhanced solubility in polar organic solvents compared to its chloride analogs.

Figure 1: Structural components influencing solubility. The bulky EtSO4 anion disrupts crystalline packing, enhancing solubility in organic media.

Solubility Profile and Solvent Compatibility

The solubility of EMDO-EtSO4 is governed by the "Like Dissolves Like" principle, but with a twist: the molecule is amphiphilic with a high packing parameter (

Solubility Data Summary

The following data represents characteristic solubility behaviors for dialkyl ethyl sulphate quats at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Driver |

| Short-Chain Alcohols | Ethanol, Isopropanol | Excellent (>50% w/w) | Strong H-bonding with anion; hydrophobic tails solvated by alkyl backbone. |

| Chlorinated Solvents | Chloroform, DCM | High (>30% w/w) | Low dielectric constant favors ion-pair solvation; excellent dispersion of C18 tails. |

| Glycols | Propylene Glycol | Moderate to High | Soluble, but viscosity increases significantly due to lyotropic liquid crystal formation. |

| Water | Water | Insoluble / Dispersible | Forms stable dispersions/vesicles. Not molecularly soluble due to hydrophobic effect of two C18 chains. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<5% w/w) | Polar headgroup is insoluble in non-polar media unless cosolvents (e.g., small alcohol) are added. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate |

The "Ethyl Sulphate Effect"

Researchers must note that Ethyl Sulphate salts are liquids or low-melting pastes , whereas Chloride salts are high-melting solids.

-

Mechanism: The EtSO4 anion prevents tight crystal packing.

-

Implication: Formulations can be processed at lower temperatures, and high-concentration concentrates (up to 90%) are possible in ethanol/isopropanol.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters.[1] The total solubility parameter (

Estimated HSP Values for EMDO-EtSO4:

- (Dominated by the large C18 chains)

- (Ionic headgroup contribution)

- (Sulphate oxygen interactions)

Interaction Radius (

-

Target: Solvents with

relative to the solute are predicted to be good solvents.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, as synthesis byproducts (free amine, residual diethyl sulfate) can alter solubility. Use this self-validating protocol.

Reagents & Equipment

-

Solute: EMDO-EtSO4 (dried in a vacuum desiccator for 24h to remove moisture).

-

Solvents: HPLC Grade Ethanol, Chloroform, Hexane, Toluene.

-

Equipment: Thermostated shaker bath, 0.45µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow

Figure 2: Gravimetric determination workflow. Note: If the residue is oily, ensure all solvent is removed by extended vacuum drying.

Critical Considerations

-

Hygroscopicity: Ethyl sulphate quats are hygroscopic. During the weighing phase, minimize exposure to humid air, or the mass of the "dry" solute will be overestimated.

-

Gel Formation: In non-polar solvents, the compound may swell into a gel rather than dissolve. If the mixture is a clear gel, it is a lyotropic phase, not a true molecular solution. Report this as "Gel Formation" rather than a solubility limit.

Applications & Formulation Relevance

Understanding the solubility profile allows for precise application in drug delivery and industrial formulation.

-

Pharmaceutical Excipients: Used as an ion-pairing agent to enhance the lipophilicity of anionic drugs. Soluble in ethanol/propylene glycol for topical formulations.

-

Organoclay Synthesis: The high solubility in chloroform allows for efficient cation exchange reactions with montmorillonite clay to produce organophilic clays.

-

Textile/Antistatic: The solubility in isopropanol allows for the creation of high-solid concentrates that can be easily diluted into water (forming dispersions) for final application.

References

-

Ralston, A. W., et al. (1947).[2] "Solubilities of long-chain ammonium salts in organic solvents." Journal of Organic Chemistry. (Foundational work on dialkyl quat solubility trends).

-

Shapiro, I. (1991). "Production method of quaternary ammonium ethyl sulfate." Patent JPH03118358A. (Describes synthesis and solubility in ethanol/chloroform).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Source for calculation methodology of HSP).

-

PubChem. (2025).[3][4] "Compound Summary: Ethyldimethyloctadecylammonium ethyl sulfate." (Structural analog data).

-

Environmental Protection Agency (EPA). (2025). "Chemical Properties of Quaternary Ammonium Compounds."

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Solubilities of dodecyl- and octadecyl-trimethyl-ammonium chlorides in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyldimethyloctylammonium ethyl sulfate | C14H33NO4S | CID 71586800 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Di(octadecyl) Ammonium Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical calculation and experimental determination of the Hydrophilic-Lipophilic Balance (HLB) for di(octadecyl) ammonium compounds. It navigates the foundational principles of the HLB system and addresses the specific challenges posed by these complex cationic surfactants.

Introduction: The Critical Role of HLB in Formulation Science

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Developed by William C. Griffin, this system is a cornerstone of formulation science, enabling scientists to predict and control the behavior of surfactants in multiphase systems like emulsions.[1] The HLB value of a surfactant dictates its function, ranging from a water-in-oil (W/O) emulsifier at low HLB values (3-6) to an oil-in-water (O/W) emulsifier at higher values (8-16), and even detergents or solubilizing agents at the upper end of the scale.[1][2]

Di(octadecyl) ammonium compounds, a class of quaternary ammonium cationic surfactants, are of significant interest in pharmaceutical and cosmetic applications. Their dual long alkyl chains provide a strong lipophilic character, while the cationic quaternary ammonium head imparts a potent hydrophilic nature. This structure makes them effective conditioning agents, delivery vehicles for nucleic acids, and antimicrobial agents. However, their ionic nature and complex structure present unique challenges for the classical methods of HLB determination. This guide will provide the necessary tools to navigate these complexities.

Section 1: Theoretical Framework of the HLB System

The HLB system is predicated on the principle that the stability of an emulsion is maximized when the HLB of the emulsifier matches the "required HLB" (rHLB) of the oil phase. The balance between the oil-loving and water-loving portions of the surfactant molecule is what drives its orientation at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets.

A surfactant's structure is the primary determinant of its HLB. The size and strength of its polar (hydrophilic) head group and non-polar (lipophilic) tail group dictate its partitioning behavior between oil and water phases.

Calculation Workflow

The process follows a logical sequence of identifying and summing the contributions of each molecular group.

Sources

Synthesis pathways for ethylmethyldi(octadecyl)ammonium ethyl sulphate from tertiary amines

Executive Summary

This technical guide details the synthesis, purification, and validation of Ethyldimethyl(octadecyl)ammonium ethyl sulphate , a high-value quaternary ammonium compound (QAC) utilized in pharmaceutical lipid nanoparticles (LNPs), antistatic formulations, and biocidal applications.

Unlike simple halide quats, the ethyl sulphate anion confers distinct solubility and melting point profiles critical for specific drug delivery formulations. The synthesis utilizes a Menschutkin reaction between dimethyloctadecylamine and diethyl sulfate. Due to the genotoxic nature of the alkylating agent (diethyl sulfate), this guide prioritizes Process Analytical Technology (PAT) and strict containment protocols to ensure operator safety and product purity.

Mechanistic Foundation

The formation of the target molecule proceeds via an

Reaction Scheme

Kinetic Considerations

-

Nucleophilicity: The reaction rate is governed by the nucleophilicity of the tertiary amine. Steric hindrance is minimal in dimethyloctadecylamine compared to tri-octadecylamine, allowing for rapid kinetics at moderate temperatures (

). -

Leaving Group: The ethyl sulphate anion is a weak base and an excellent leaving group, facilitating the forward reaction.

-

Thermodynamics: The reaction is highly exothermic (

). Uncontrolled addition of diethyl sulfate can lead to thermal runaway, degradation of the carbon chain (darkening), or vaporization of the alkylating agent.

Mechanistic Visualization

Figure 1:

Precursor Selection & Quality Control

The purity of the final pharmaceutical-grade quat is directly dependent on the quality of the starting tertiary amine.

| Parameter | Specification | Rationale |

| Precursor | Dimethyloctadecylamine | Target C18 chain length. |

| Amine Value | 185–195 mg KOH/g | Determines precise stoichiometry. Low values imply long-chain impurities. |

| Primary/Secondary Amine | These react to form protonated salts or bis-quats, which are difficult to purify. | |

| Color (APHA) | Pre-oxidation of amine leads to yellowing in the final product. | |

| Moisture | Water hydrolyzes Diethyl Sulfate into sulfuric acid and ethanol, altering pH and stoichiometry. |

Synthesis Protocol (Self-Validating System)

Safety Warning: Diethyl Sulfate (DES) is a Category 1B Carcinogen/Mutagen . All operations must occur in a closed reactor system with magnetic drive coupling (no shaft seals) and a scrubber containing 10% NaOH/Ammonia.

Equipment Setup

-

Reactor: Glass-lined or Hastelloy autoclave (to prevent metal leaching).

-

Temperature Control: Oil bath or jacketed system capable of

control. -

Atmosphere: Dry Nitrogen sparge (Oxygen exclusion is critical to prevent color formation).

Step-by-Step Methodology

Phase 1: Preparation & Inerting

-

Charge 100.0 g (0.336 mol) of Dimethyloctadecylamine (DMODA) into the reactor.

-

Start agitation and heat to 50°C to melt the amine.

-

Apply vacuum (-0.08 MPa) for 15 minutes to degas, then break with dry Nitrogen. Repeat 3 times.

-

In-Process Control (IPC) 1: Measure moisture content (Karl Fischer). Must be

.

Phase 2: Reaction (The Exotherm)

-

Heat amine to 60°C .

-

Begin addition of 51.8 g (0.336 mol) Diethyl Sulfate via a dosing pump.

-

Critical Control: Addition rate must be controlled so reactor temperature never exceeds 90°C .

-

Stoichiometry: Target a molar ratio of 1.00 : 1.00. A slight excess of amine (0.5%) is preferred over excess DES, as unreacted amine is easier to remove than the carcinogen DES.

-

-

If viscosity increases significantly (gelling), add Isopropanol (IPA) (approx. 10-20% w/w) to maintain stirring. Note: For pharma-grade solid lipids, run neat if possible, or use a Class 3 solvent.

Phase 3: Digestion (The Cook)

-

Once addition is complete, hold temperature at 80–85°C for 2–3 hours.

-

IPC 2: Sample for Free Amine and Free Acidity .

-

Target: Free Amine

. -

Target: pH (10% aq) should be 5.0–7.0. Low pH indicates DES hydrolysis.

-

Phase 4: Quenching & Workup

-

If Free Amine is within spec, cool to 60°C .

-

Quenching: If trace DES is suspected (pH < 4), add a stoichiometric amount of dilute NaOH or Ethanolamine to neutralize.

-

Crystallization (Purification):

-

Dissolve crude melt in hot Acetone or Methyl Ethyl Ketone (MEK) (ratio 1:3).

-

Cool slowly to 0°C. The quaternary salt precipitates; unreacted amine and degradation products remain in the supernatant.

-

Filter and wash with cold acetone.

-

-

Drying: Vacuum dry at 50°C to remove solvent.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of Ethyldimethyl(octadecyl)ammonium ethyl sulphate.

Analytical Validation

To ensure the material meets pharmaceutical standards (e.g., for use in LNPs), the following analytical battery is required.

Structure Confirmation (NMR)

-

1H NMR (CDCl3):

- ppm (t, 3H, terminal methyl of C18).

- ppm (m, bulk CH2 of C18).

- ppm (t, 3H, methyl of ethyl sulfate anion).

-

ppm (s, 6H,

-

ppm (q, 2H,

-

Rationale: Confirms the quaternization of the nitrogen and the presence of the ethyl sulphate counter-ion.

Quantitative Assay

-

Cationic Active Matter: Two-phase titration (Epton Method) using Hyamine 1622 as titrant and mixed indicator (dimidium bromide/disulphine blue).

-

Free Amine: Potentiometric titration with HClO4 in acetic acid.

-

Residual DES: GC-MS headspace analysis. Limit: < 1 ppm (Genotoxic impurity).

Safety & Toxicology (DES Handling)

Diethyl Sulfate (DES) requires specific handling protocols distinct from standard alkyl halides.

-

Deactivation: Spills must not be washed with water (slow hydrolysis).[1] Use a solution of 10% Ammonia or 10% Sodium Hydroxide in methanol/water to rapidly convert DES to harmless inorganic sulfates and ethanol.

-

PPE: Double nitrile gloves (breakthrough time < 15 mins for DES), full face shield, and Tyvek suit.

-

Medical Surveillance: Operators should undergo regular screening due to the delayed carcinogenic potential of alkyl sulfates.

References

-

Mechanism of Menschutkin Reaction

-

Diethyl Sulfate Safety & Toxicology

- Title: Process for preparing tetraalkyl-ammonium alkyl sulfates (US Patent 3366663A).

-

Target Molecule Identification

- Title: Method of purifying quaternary alkyl ammonium salt (US Patent 7268256B2).

Sources

Methodological & Application

Protocols for surface modification of montmorillonite clay using ethylmethyldi(octadecyl)ammonium ethyl sulphate

Executive Summary

This guide details the protocol for converting hydrophilic Sodium-Montmorillonite (Na-MMT) into a highly hydrophobic Organo-Montmorillonite (OMMT) using Ethylmethyldi(octadecyl)ammonium ethyl sulphate (EMDO-EtSO4) .

Unlike common mono-alkyl surfactants (e.g., CTAB), EMDO-EtSO4 possesses two long C18 chains (octadecyl groups). This "dialkyl" structure creates a bulkier organic barrier, significantly expanding the clay's interlayer spacing (

Key Technical Distinction: The counter-ion in this protocol is Ethyl Sulphate (

Mechanism of Action

The modification relies on Cation Exchange .[1][2][3][4] The MMT surface has a static negative charge (due to isomorphous substitution of

DOT Diagram 1: Cation Exchange Mechanism

Caption: Transformation of hydrophilic Na-MMT to hydrophobic Organoclay via replacement of interlayer sodium with bulky EMDO cations.

Materials & Stoichiometry

Reagents

-

Na-Montmorillonite (Na-MMT): High purity (e.g., Cloisite® Na+ or Kunipia-F).

-

Modifier: Ethylmethyldi(octadecyl)ammonium ethyl sulphate.

-

CAS: Common dialkyl quat variants (verify specific supplier purity >95%).

-

MW: Approx 600–650 g/mol (calculate exact MW based on C18 chain purity).

-

-

Solvents: Deionized (DI) Water (

), Ethanol (Technical grade).

Stoichiometric Calculation

To ensure full exchange, use a surfactant loading of 1.1 to 1.2 times the CEC .

Example: For 10g of Clay (CEC = 92 meq/100g) and Surfactant MW = 630 g/mol :

Experimental Protocol

DOT Diagram 2: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of EMDO-modified Montmorillonite.

Step 1: Clay Swelling (Exfoliation)

-

Disperse 10.0 g of Na-MMT in 500 mL of DI water (2% w/v).

-

Stir vigorously (500–800 rpm) at 60°C for 4 hours .

-

Why: Heat and time allow water molecules to enter the gallery, pushing layers apart to make exchange sites accessible.

Step 2: Surfactant Preparation

-

Weigh the calculated amount of EMDO-EtSO4 (approx. 7.0g based on example).

-

Dissolve in 100 mL of 50:50 Ethanol/Water mixture.

-

Heat to 65°C until the solution is perfectly clear.

-

Expertise Note: Dialkyl surfactants are very hydrophobic. Pure water may cause micelle aggregation before intercalation. Ethanol aids solubility and transport.

Step 3: Ion Exchange Reaction[1]

-

Slowly add the hot surfactant solution to the clay suspension dropwise over 30 minutes.

-

Maintain temperature at 70°C .

-

Stir for 12–24 hours .

-

Observation: The mixture will likely become more viscous and white/opaque as the organoclay forms and flocculates (hydrophobic particles separating from water).

Step 4: Purification (The Self-Validating Step)

-

Centrifuge the mixture (5000 rpm, 10 min) and discard the supernatant.

-

Resuspend the "cake" in warm 50:50 Ethanol/Water. Centrifuge again.

-

Resuspend in pure DI water.

-

Validation: Measure the conductivity of the supernatant.

-

Target: Conductivity < 10 µS/cm .

-

Reasoning: This confirms the removal of free ions (

, excess

-

Step 5: Drying & Milling[1][3][6]

-

Preferred: Freeze-dry (Lyophilize) the washed cake. This prevents the collapse of the clay layers (tactoids) during water removal.

-

Alternative: Vacuum oven at 60°C for 24h.

-

Ground the dried solid in a mortar or ball mill and sieve (e.g., < 45 µm).

Characterization & Expected Data

To validate the protocol, compare the product against the raw clay using these metrics:

| Technique | Parameter | Na-MMT (Raw) | EMDO-OMMT (Modified) | Interpretation |

| XRD | 1.1 – 1.2 nm | 2.4 – 3.2 nm | Large shift indicates successful intercalation of bulky dialkyl chains. | |

| TGA | Mass Loss (200-500°C) | < 2% | 25 – 35% | Represents the mass of the organic surfactant burning off. |

| Contact Angle | Water Drop | < 20° (Wets) | > 90° (Hydrophobic) | Surface energy changed from hydrophilic to lipophilic. |

| FTIR | CH2 Stretch (2920/2850 | Absent | Strong Peaks | Confirms presence of alkyl chains. |

XRD Analysis Note: For dialkyl quats like EMDO, the chains typically adopt a "paraffin-type" arrangement in the gallery, leading to d-spacings significantly larger (>2.2nm) than mono-alkyl quats (~1.8nm).

Troubleshooting

-

Issue: Low d-spacing (< 2.0 nm).

-

Cause: Incomplete exchange or surfactant insolubility.

-

Fix: Increase Ethanol ratio in Step 2; verify reaction temp is >60°C (above surfactant transition temp).

-

-

Issue: Product is sticky/waxy.

-

Cause: Excess free surfactant not washed out.

-

Fix: Repeat washing cycles until conductivity is < 10 µS/cm.

-

-

Issue: Darkening during drying.

-

Cause: Oxidation of amine impurities or too high temp.

-

Fix: Dry under vacuum; do not exceed 80°C.

-

References

-

Lagaly, G., et al. (2013).[6] "Surface modification of clay minerals." Developments in Clay Science.

-

Zhu, J., et al. (2019). "Surface modification of montmorillonite by the use of organic cations via conventional ion exchange method." ResearchGate.

-

He, H., et al. (2010). "Organoclays prepared from montmorillonites with different cation exchange capacities and surfactant configurations."[7] Applied Clay Science.

-

Cleaning Validation Guidelines. (2023). "Conductivity Limits for Rinse Water." Cleaning Validation Simplified.

-

Maitra, S., et al. (2000). "Process for the preparation of organophilic clay."[1][3][4][5][8][7][9][10] Patent US6036765A.

Sources

- 1. A Process For The Preparation Of Organophilic Clay Useful As Gellants [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. akjournals.com [akjournals.com]

- 6. Organo-Modification of Montmorillonite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 7. XRD, TEM, and thermal analysis of Arizona Ca-montmorillonites modified with didodecyldimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6036765A - Organoclay compositions and method of preparation - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Organoclay applications and limits in the environment [comptes-rendus.academie-sciences.fr]

Application Note: Methodology for Cation Exchange Capacity (CEC) Saturation with Quaternary Ammoniums

Executive Summary

This guide details the protocol for modifying phyllosilicate clay minerals (specifically Montmorillonite/Bentonite) with quaternary ammonium compounds (QACs). By saturating the Cation Exchange Capacity (CEC) of the host clay with organic cations, researchers can convert naturally hydrophilic surfaces into hydrophobic, organophilic interfaces. This transformation is critical for developing drug delivery systems (controlled release), polymer nanocomposites, and rheological modifiers.

Key Deliverable: A verified, reproducible organoclay powder with defined interlayer spacing and surface charge, validated by XRD and Silver Nitrate testing.

Theoretical Foundation & Mechanism

Natural clays like Montmorillonite (MMT) possess a net negative structural charge due to isomorphous substitution (e.g.,

The Exchange Mechanism: When QACs (surfactants like Hexadecyltrimethylammonium bromide - HDTMA) are introduced, the organic cations replace the inorganic cations via ion exchange. The driving force is the strong electrostatic attraction and the entropy gain from releasing hydration water molecules.

-

Low Loading (<50% CEC): Surfactants lie flat (monolayer).

-

Saturation (100% CEC): Surfactants adopt a bilayer or pseudotrimolecular arrangement.

-

Over-saturation (>100% CEC): Surfactants form a paraffin-type arrangement, significantly expanding the basal spacing (

) and reversing the surface charge from negative to positive.

Diagram 1: Mechanistic Pathway of Intercalation

Caption: Transformation of hydrophilic clay to organoclay via cation exchange, resulting in interlayer expansion.

Pre-Requisites: Characterization

Before synthesis, the Cation Exchange Capacity (CEC) of the raw material must be known to calculate the correct surfactant dosage.[2]

-

Standard Method: Ammonium Acetate Method (pH 7) or Methylene Blue Adsorption.

-

Typical Values:

-

Montmorillonite: 80–120 meq/100g[3]

-

Kaolinite: 3–15 meq/100g

-

Zeolites: 200–500 meq/100g

-

Detailed Protocol: Organoclay Synthesis

Materials

-

Host Clay: Na-Montmorillonite (purified, <2µm fraction preferred).

-

Surfactant (QAC): Hexadecyltrimethylammonium bromide (HDTMA-Br) or Chloride (HDTMA-Cl).

-

Solvent: Deionized (DI) Water (

). -

Reagent: 0.1M Silver Nitrate (

) solution (for washing validation).

Stoichiometric Calculation

To achieve 100% CEC saturation, calculate the mass of surfactant required:

-

Mass_Clay: grams of dry clay (e.g., 10g)

-

MW_QAC: Molecular weight of surfactant (e.g., HDTMA-Br

364.45 g/mol ) -

1000: Conversion factor (meq to eq)

-

V_valence: Valence of the surfactant cation (usually 1)

Example: For 10g of clay (CEC=100 meq/100g) and HDTMA-Br:

Experimental Workflow

Step 1: Clay Dispersion [3]

-

Disperse 10g of dried clay in 400mL of DI water (approx. 2.5% w/v suspension).

-

Stir vigorously (magnetic stirring or overhead impeller) for 2–4 hours at room temperature to ensure full delamination of clay platelets.

-

Optional: Sonicate for 30 mins to break up tactoids.

Step 2: Surfactant Preparation & Exchange

-

Dissolve the calculated mass of QAC in 100mL of DI water.

-

Note: If using long-chain surfactants (C16+), heat the water to 60°C to ensure full solubility.

-

-

Heat the clay suspension to 60–80°C .

-

Slowly add the QAC solution to the clay suspension while stirring.

-

Maintain stirring at temperature for 4–12 hours .

-

Why? Elevated temperature and time favor the kinetics of exchange and the rearrangement of surfactant tails into stable thermodynamic configurations.

-

Step 3: Washing (The Critical Step)

-

Centrifuge the mixture (e.g., 5000 rpm for 15 mins) or filter using a Büchner funnel. Discard the supernatant.

-

Resuspend the solid cake in fresh DI water (warm, 50°C) and stir for 30 mins.

-

Centrifuge/Filter again.[6]

-

Validation Check: Collect a small aliquot of the filtrate (wash water).[7] Add 2–3 drops of

.-

Result A: White precipitate (AgBr/AgCl)

Halide ions present. Repeat washing. -

Result B: Clear solution

Free surfactants and salts removed. Proceed to drying. [8]

-

Step 4: Drying and Grinding

-

Dry the filter cake in a vacuum oven at 60°C for 24 hours.

-

Caution: Do not exceed 100°C to avoid degrading the organic surfactant (Hoffmann elimination).

-

-

Grind the dried product using a mortar and pestle or ball mill.

-

Sieve through a 200-mesh screen (<75 µm).

Diagram 2: Synthesis Workflow & QC Check

Caption: Operational workflow emphasizing the iterative washing cycle required for pharmaceutical purity.

Validation & Quality Control

To confirm the synthesis was successful, compare the Organoclay (O-MMT) against the raw Na-MMT.

X-Ray Diffraction (XRD)

This is the gold standard for verifying intercalation. The surfactant pushes the clay layers apart, increasing the basal spacing (

| Parameter | Raw Na-MMT | Organoclay (100% CEC) | Interpretation |

| 2 | ~7.0° | ~3.5° – 5.0° | Peak shifts left (lower angle). |

| d-spacing ( | 1.1 – 1.2 nm | 1.8 – 2.2 nm | Successful intercalation. |

| Peak Intensity | High/Sharp | Broader | Indicates slight disorder in tail arrangement. |

FTIR Spectroscopy

Look for the appearance of organic bands absent in the raw clay.

-

2915–2920 cm⁻¹: Asymmetric

stretching (hydrophobic tails). -

2848–2850 cm⁻¹: Symmetric

stretching. -

1470 cm⁻¹:

scissoring vibration.

Zeta Potential

Surface charge analysis confirms the masking of the clay's negative face.

-

Raw Clay: -30 mV to -50 mV (Stable negative colloid).

-

Organoclay (100% CEC): -10 mV to +10 mV (Near neutral/isoelectric).

-

Organoclay (200% CEC): > +20 mV (Positive charge due to surfactant bilayer/micelle adsorption).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low d-spacing (<1.4nm) | Insufficient exchange; CEC underestimated. | Re-calculate CEC; Increase reaction time or temperature. |

| AgNO3 test always positive | Trapped salt in clay tactoids. | Use warm water for washing; increase centrifugation speed. |

| Dark/Brown Product | Thermal degradation of surfactant.[9] | Lower drying temperature to <80°C; check vacuum seal. |

| No dispersion in oil | Surface not hydrophobic enough. | Increase loading to 150% CEC; ensure surfactant chain length is >C12. |

References

-

Preparation and Characterization of Organoclays

- Source: ResearchG

- Title: Synthesis and characterization of HDTMA-organoclays: Insights into their structural properties.

-

Link:

-

XRD Validation Standards

-

Silver Nitrate Testing Protocol

-

CEC Determination Methodology

- Source: US EPA

-

Title: Method 9080: Cation-Exchange Capacity of Soils (Ammonium Acetate).[13]

-

Link:

-

Surfactant Loading Effects

- Source: Geology Science (Snippet 1.3)

- Title: Microstructure of HDTMA-Modified Montmorillonite and its Influence on Sorption Characteristics.

-

Link:(Note: Generalized link to source domain based on available snippet data)

Sources

- 1. scispace.com [scispace.com]

- 2. scielo.br [scielo.br]

- 3. Organoclays Based on Bentonite and Various Types of Surfactants as Heavy Metal Remediants [mdpi.com]

- 4. Calculating Cation Exchange Capacity, Base Saturation, and Calcium Saturation | Ohioline [ohioline.osu.edu]

- 5. eeer.org [eeer.org]

- 6. fao.org [fao.org]

- 7. nps.gov [nps.gov]

- 8. Removal of Lead Cations by Novel Organoclays Derived from Bentonite and Amphoteric and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. epa.gov [epa.gov]

- 12. canterbury.ac.nz [canterbury.ac.nz]

- 13. epa.gov [epa.gov]

Application Notes and Protocols: Emulsion Stabilization Using Di(octadecyl) Cationic Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsions, biphasic systems of two immiscible liquids, are central to a vast array of applications, from pharmaceutical formulations and drug delivery systems to cosmetics and food products.[1][2] The inherent thermodynamic instability of these systems necessitates the use of stabilizing agents to prevent phase separation over time.[3] Among the various classes of stabilizers, cationic surfactants, particularly those with long alkyl chains like di(octadecyl) derivatives, offer unique advantages in creating stable and functional emulsions.[4]

This guide provides a comprehensive overview of the principles and techniques for stabilizing emulsions using di(octadecyl) cationic surfactants. We will delve into the underlying mechanisms of stabilization, present detailed protocols for emulsion preparation and characterization, and offer insights into optimizing formulation stability.

The Power of Di(octadecyl) Cationic Surfactants

Di(octadecyl) cationic surfactants, such as Dioctadecyldimethylammonium Chloride (DODAC) and Dioctadecyldimethylammonium Bromide (DODAB), are quaternary ammonium compounds characterized by two long C18 alkyl chains.[5][6][7] This dual-chain structure imparts a high degree of lipophilicity, making them excellent emulsifiers for both oil-in-water (O/W) and water-in-oil (W/O) systems.[4][7][8]

The key advantages of using these surfactants include:

-

Robust Stabilization: The long, bulky alkyl chains provide a significant steric barrier around the dispersed droplets, preventing coalescence.[9]

-

Electrostatic Repulsion: The cationic headgroup imparts a positive charge to the droplet surface, leading to strong electrostatic repulsion between droplets, further enhancing stability.[10][11][12]

-

Versatility: They are effective over a wide range of oil phases and can be used in various applications, including cosmetics, pharmaceuticals, and as fabric softeners.[5][13][14]

-

Antimicrobial Properties: Many quaternary ammonium compounds, including DODAB, exhibit antimicrobial activity, which can be a beneficial secondary property in certain formulations.[6]

Mechanism of Emulsion Stabilization

The stability of emulsions formulated with di(octadecyl) cationic surfactants is primarily attributed to a combination of electrostatic and steric stabilization.

-

Electrostatic Stabilization: Upon adsorption at the oil-water interface, the cationic headgroups of the surfactant molecules orient towards the aqueous phase, creating a net positive charge on the surface of the oil droplets. This results in a repulsive electrostatic force between the droplets, preventing them from aggregating.[10][15]

-

Steric Stabilization: The two long, hydrophobic octadecyl chains extend into the oil phase, forming a protective layer around the droplets. This steric hindrance physically prevents the droplets from coming into close contact and coalescing.[9][15]

The interplay of these two forces creates a robust barrier to the primary mechanisms of emulsion instability, namely flocculation, coalescence, and creaming or sedimentation.[16]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.

Materials:

-

Di(octadecyl) cationic surfactant (e.g., DODAC or DODAB)

-

Oil phase (e.g., mineral oil, soybean oil, or a specific drug carrier)

-

Deionized water

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Procedure:

-

Aqueous Phase Preparation: Dissolve the di(octadecyl) cationic surfactant in deionized water with gentle heating and stirring until a clear solution is obtained. The concentration of the surfactant will typically range from 0.5% to 5.0% (w/w) of the total emulsion weight.[3]

-

Oil Phase Preparation: Heat the oil phase to the same temperature as the aqueous phase.

-

Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer. This will form a coarse emulsion.

-

Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The duration and intensity of homogenization will depend on the desired droplet size and should be optimized for the specific formulation.

-

Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Characterization of Emulsion Properties

1. Droplet Size Analysis:

-

Technique: Dynamic Light Scattering (DLS) is a suitable method for measuring the mean droplet diameter and the polydispersity index (PDI) of the emulsion.[12]

-

Procedure:

-

Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis.

-

Perform the measurement according to the instrument's operating instructions.

-

Record the Z-average mean diameter and the PDI. A lower PDI value indicates a more uniform droplet size distribution.

-

2. Zeta Potential Measurement:

-

Technique: Zeta potential is a measure of the magnitude of the electrostatic charge on the droplet surface and is a key indicator of emulsion stability.[6][12] It is measured using electrophoretic light scattering.

-

Procedure:

-

Prepare the sample in the same manner as for DLS analysis.

-

Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

-

A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.[12]

-

3. Rheological Analysis:

-

Technique: Rheology provides information about the flow behavior and viscoelastic properties of the emulsion, which are important for its physical stability and sensory characteristics.[3][17][18]

-

Procedure:

-

Use a rheometer with appropriate geometry (e.g., cone and plate or parallel plate).

-

Perform a flow sweep to determine the viscosity as a function of shear rate.

-

Conduct an oscillation test to measure the storage modulus (G') and loss modulus (G''), which provide insights into the emulsion's structure and stability.[18]

-

Protocol 3: Emulsion Stability Testing

1. Accelerated Stability Testing:

-

Purpose: To predict the long-term stability of the emulsion in a shorter timeframe.

-

Methods:

-

Centrifugation: Centrifuge the emulsion at a specific speed for a set duration and observe for any phase separation (creaming or sedimentation).

-

Temperature Cycling: Subject the emulsion to alternating high and low temperatures (e.g., 4°C and 45°C) for several cycles and visually inspect for any changes in appearance or phase separation.

-

2. Long-Term Stability Testing:

-

Purpose: To assess the stability of the emulsion under normal storage conditions.

-

Procedure:

Data Presentation

Table 1: Typical Properties of Emulsions Stabilized with Di(octadecyl) Cationic Surfactants

| Property | Typical Value | Significance |

| Mean Droplet Diameter | 100 - 500 nm | Smaller droplets generally lead to more stable emulsions. |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform droplet size distribution. |

| Zeta Potential | > +30 mV | High positive charge confirms strong electrostatic repulsion.[6] |

| Viscosity | Formulation Dependent | Influences creaming/sedimentation rate and product feel.[15] |

Visualizations

Diagram 1: Mechanism of Emulsion Stabilization

Caption: Stabilization by di(octadecyl) cationic surfactants.

Diagram 2: Experimental Workflow for Emulsion Formulation and Characterization

Sources

- 1. ijpjournal.com [ijpjournal.com]

- 2. Role of Surfactants in Drug Delivery, Pesticides, Antimicrobial Activity and Bioremediation | Deep Science Publishing [deepscienceresearch.com]

- 3. Assessment of kinetic stability of cosmetic emulsions formulated with different emulsifiers using rheological and sensory analyses - ProQuest [proquest.com]

- 4. scribd.com [scribd.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chembk.com [chembk.com]

- 8. Dioctadecyl dimethyl ammonium chloride CAS 107-64-2 - Buy Dioctadecyl dimethyl ammonium chloride, CAS 107-64-2, C38H80ClN Product on BOSS CHEMICAL [bosschemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry [mdpi.com]

- 11. Functions of Cationic Surfactant – Emulsification - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 12. m.youtube.com [m.youtube.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Dimethyl Distearylammonium Chloride (Dioctadecyl Dimethyl Ammonium Chloride) | High-Purity Surfactant | CAS 107-64-2 [painichemical.com]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Electrospinning Hydrophobic Nanofibers with Ammonium Ethyl Sulphate Additives

Abstract

Electrospinning hydrophobic polymers (e.g., Polybutylene Succinate (PBS), Polycaprolactone (PCL), PVDF) typically requires non-polar organic solvents like Chloroform (CF) or Dichloromethane (DCM). These solvents exhibit low dielectric constants and poor electrical conductivity, often resulting in unstable Taylor cones and "beaded" fiber morphologies due to Rayleigh instability. This guide details the protocol for utilizing Ammonium Ethyl Sulphate (AES) —specifically alkyl ammonium ethyl sulfates like Ethylammonium Ethyl Sulfate —as a conductivity-enhancing additive. The inclusion of AES (0.25% – 1.0% w/v) significantly increases charge density within the polymer jet, suppressing bead formation and reducing fiber diameter without compromising the bulk hydrophobic nature of the scaffold.

Introduction & Mechanism[1]

The Challenge: Low Conductivity in Organic Solvents

Hydrophobic polymers are essential for applications requiring moisture resistance, such as filtration membranes and tissue engineering scaffolds. However, the solvents capable of dissolving these polymers (e.g., Chloroform, Toluene) are electrically insulating. During electrospinning, insufficient charge accumulation on the polymer droplet prevents the formation of a stable jet, leading to:

-

Beading: Surface tension dominates over electrostatic repulsion.

-

Thick Fibers: Lack of sufficient elongation forces (whipping instability).

-

Process Interruption: Frequent jet collapse.

The Solution: Ammonium Ethyl Sulphate (AES)

AES functions as an organic salt or ionic liquid (depending on specific alkyl chain length) that is soluble in organic solvent systems. Unlike inorganic salts (e.g., NaCl) which often require aggressive polar co-solvents that may precipitate hydrophobic polymers, AES integrates well into Chloroform/Methanol systems.

Mechanism of Action[1]

-

Ionization: AES dissociates into ammonium cations and ethyl sulphate anions within the solvent.

-

Charge Migration: Under the high-voltage field, ions migrate to the surface of the polymer jet.

-

Rayleigh Instability Suppression: The increased surface charge density generates repulsive forces that counteract surface tension, preventing the jet from breaking into droplets (beads).

-

Enhanced Whipping: Higher conductivity increases the bending instability (whipping motion) of the jet, stretching the fibers to nanometric diameters (<500 nm).

Figure 1: Mechanism of AES-mediated conductivity enhancement in electrospinning hydrophobic polymers.

Materials & Equipment

Reagents

| Component | Specification | Purpose |

| Polymer | Polybutylene Succinate (PBS) or Polycaprolactone (PCL) | Matrix material (Hydrophobic).[1] |

| Primary Solvent | Chloroform (CF) | Dissolves the hydrophobic polymer. |

| Co-Solvent | Methanol (MeOH) | Improves AES solubility and dielectric constant. |

| Additive | Ethylammonium Ethyl Sulfate (CAS 71331-43-8) | Conductivity enhancer (The "AES" source). |

Equipment

-

High-voltage power supply (0–30 kV).

-

Syringe pump (flow rate control).

-

Conductivity meter (for solution characterization).[1]

-

Scanning Electron Microscope (SEM) for fiber analysis.[2]

Experimental Protocol

Phase 1: Solution Preparation

Objective: Create a homogenous, conductive polymer solution without precipitation.

-